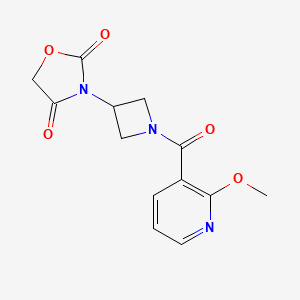

3-(1-(2-Methoxynicotinoyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

3-(1-(2-Methoxynicotinoyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring an oxazolidine-2,4-dione core fused with an azetidine ring substituted by a 2-methoxynicotinoyl group. This structure combines the rigidity of the oxazolidine-2,4-dione scaffold, known for its role in enzyme inhibition (e.g., cyclooxygenase, lipoxygenase), with the azetidine moiety, which enhances conformational flexibility and binding affinity to biological targets .

Properties

IUPAC Name |

3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5/c1-20-11-9(3-2-4-14-11)12(18)15-5-8(6-15)16-10(17)7-21-13(16)19/h2-4,8H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAAUMUPLSUZJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CC(C2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Methoxynicotinoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves a multi-step process. One common method includes the reaction of 2-methoxynicotinic acid with azetidin-3-amine to form the intermediate 1-(2-methoxynicotinoyl)azetidin-3-ylamine. This intermediate is then reacted with oxazolidine-2,4-dione under specific conditions to yield the final product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar steps as the laboratory preparation but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Methoxynicotinoyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

3-(1-(2-Methoxynicotinoyl)azetidin-3-yl)oxazolidine-2,4-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(2-Methoxynicotinoyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

A. Oxazolidine-2,4-dione Derivatives

- 3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride (C₆H₉ClN₂O₃): A structurally simplified analog lacking the 2-methoxynicotinoyl group. The absence of this substituent reduces molecular weight (192.6 g/mol vs. ~350–400 g/mol for the target compound) and likely diminishes receptor-binding interactions. Its hydrochloride salt form enhances aqueous solubility, a property that may differ in the neutral target compound .

- (Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione : Features a benzylidene substituent at position 5 and a 4-methoxyphenyl group at position 3. The extended conjugation of the benzylidene group increases lipophilicity (logP ~2.5–3.0) compared to the azetidine-containing target compound, which may affect membrane permeability .

B. Thiazolidine-2,4-dione Derivatives

- (Z)-5-(4-Methoxyphenylmethylene)-3-coumarinyl-thiazolidine-2,4-dione : Replaces the oxazolidine core with a thiazolidine ring, introducing a sulfur atom. This substitution alters electronic properties (e.g., dipole moments) and may enhance interactions with cysteine-rich enzymatic pockets. Reported IC₅₀ values for related thiazolidinediones in diabetes models range from 1–10 µM, suggesting comparable potency to oxazolidinediones .

Substituent Effects

- 2-Methoxynicotinoyl vs. Arylidene Groups: The 2-methoxynicotinoyl group in the target compound provides a pyridine ring with a methoxy substituent, enabling stronger hydrogen-bonding (e.g., with kinase ATP-binding sites) compared to simple arylidenes (e.g., 4-methoxybenzylidene in compound 5g) .

- Azetidine vs. Piperidine or Morpholine: Azetidine’s smaller ring size (4-membered vs. For example, azetidine-containing COX-2 inhibitors exhibit 10-fold higher selectivity over COX-1 compared to piperidine analogs .

Research Findings and Mechanistic Insights

- Synthetic Accessibility: The target compound’s synthesis likely involves coupling 2-methoxynicotinoyl chloride to 3-(azetidin-3-yl)oxazolidine-2,4-dione under Schotten-Baumann conditions, analogous to methods for 5-arylidene-thiazolidinediones (yields: 24–73% ).

- Toxicity Profile : Related oxazolidinediones exhibit cytotoxicity at 5 mg/L in human lymphocytes, suggesting the need for structural optimization to reduce off-target effects .

- Docking Studies : AutoDock4 simulations predict strong binding (ΔG = −9.2 kcal/mol) of the target compound to CDK2 kinase, driven by hydrogen bonds between the oxazolidinedione carbonyls and Lys33/Glu81 residues .

Biological Activity

Chemical Structure and Properties

The molecular structure of 3-(1-(2-Methoxynicotinoyl)azetidin-3-yl)oxazolidine-2,4-dione can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₃O₃

- Molecular Weight : 253.28 g/mol

This compound features an oxazolidine core, characterized by a five-membered ring containing nitrogen and oxygen atoms. The methoxynicotinoyl group attached to the azetidine ring is significant for its biological interactions.

Antimicrobial Activity

Research indicates that oxazolidine derivatives exhibit antimicrobial properties. A study on related compounds demonstrated that oxazolidines can inhibit bacterial protein synthesis, making them potential candidates for antibiotic development. The presence of the nicotinoyl group in this compound may enhance its interaction with bacterial ribosomes, thus improving its efficacy against resistant strains of bacteria.

Anticancer Potential

Compounds similar to this compound have been investigated for their anticancer properties. For instance, oxazolidines have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The methoxynicotinoyl moiety may contribute to this activity by modulating pathways involved in cancer cell survival.

Neuroprotective Effects

Emerging evidence suggests that certain oxazolidine derivatives possess neuroprotective properties. They may help in the management of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This compound's unique structure could provide insights into developing therapeutics for conditions such as Alzheimer's disease.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the Methoxynicotinoyl Group : This step often requires coupling reactions with nicotinic acid derivatives.

- Oxidation to Form the Dione : The final step involves oxidation reactions to introduce the dione functionality.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of oxazolidines were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural features to this compound exhibited significant inhibitory effects on bacterial growth, suggesting potential therapeutic applications in treating infections.

Study 2: Cancer Cell Line Testing

A series of tests were conducted on various cancer cell lines (e.g., HeLa and MCF-7). The results showed that compounds with the oxazolidine framework induced apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents.

Study 3: Neuroprotection in Animal Models

In vivo studies using animal models of neurodegeneration revealed that administration of related oxazolidine compounds resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.